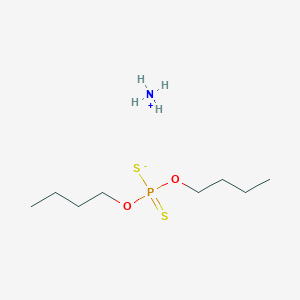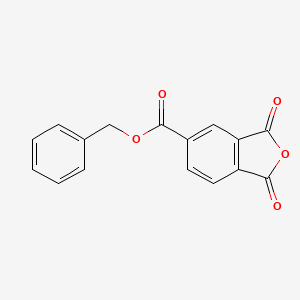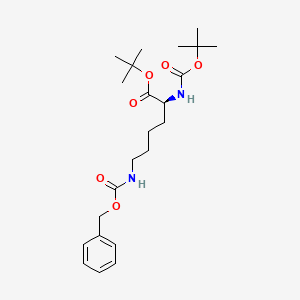
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Descripción general
Descripción
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester (BOC-CBZ-Lys-tBu) is a synthetic, non-proteinogenic amino acid. It is a versatile reagent that has been extensively used in peptide synthesis, bioconjugation, and other biochemical applications. BOC-CBZ-Lys-tBu is a zwitterionic molecule that is composed of an N-terminal BOC (t-butoxycarbonyl) group, a CBZ (carbobenzyloxy) group, and an L-Lysine residue. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.
Mecanismo De Acción
BOC-CBZ-Lys-tBu acts as a protecting group in peptide synthesis. The BOC group protects the N-terminal amino group of the peptide from hydrolysis. The CBZ group can also be used to protect the side chain of lysine from enzymatic degradation. The tert-butyl ester group provides additional stability and solubility, making it an ideal reagent for various biological applications.
Biochemical and Physiological Effects
BOC-CBZ-Lys-tBu is a non-proteinogenic amino acid, meaning it does not occur naturally in proteins. Therefore, it does not have any direct biochemical or physiological effects. However, it can be used to modify proteins and peptides, which can have various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BOC-CBZ-Lys-tBu has several advantages for use in lab experiments. It is a stable reagent that can be stored at room temperature. It is also soluble in aqueous solutions, making it easy to use in a variety of applications. Additionally, it is relatively inexpensive and can be purchased in bulk. However, it is not as widely available as other reagents and can be difficult to obtain.
Direcciones Futuras
There are several potential future directions for the use of BOC-CBZ-Lys-tBu. It could be used to develop peptide-based drugs or to study the mechanism of enzyme-catalyzed reactions. Additionally, it could be used to modify proteins and peptides for use in bioconjugation or other biochemical applications. It could also be used to synthesize peptide libraries for use in drug discovery and development. Finally, it could be used to study the structure and function of proteins and other biomolecules.
Aplicaciones Científicas De Investigación
BOC-CBZ-Lys-tBu has been used in a wide range of scientific research applications. It has been used to synthesize peptides, conjugate proteins, and other biomolecules. It has also been used in the synthesis of peptide-based drugs, as well as in the study of enzyme-catalyzed reactions.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWMUXFBVOTID-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


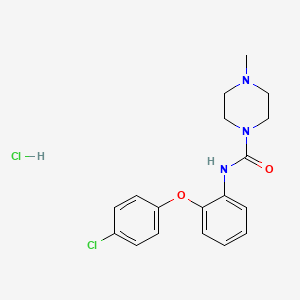
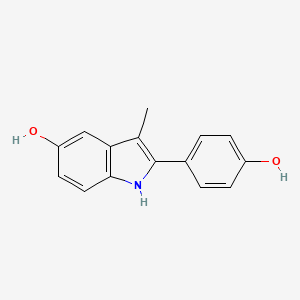
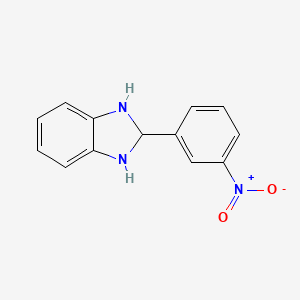
![6,7-Dihydro-5H-spiro[benzo[4,5]thieno[2,3-d]pyrimidine-8,2'-[1,3]dithiolane]-2,4(1H,3H)-dione](/img/structure/B1142737.png)
